molecular formula C7H9FO2 B8054396 4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid

4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B8054396
M. Wt: 144.14 g/mol
InChI Key: IHOMQDDEONXPNR-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2091468-54-9) is a high-value, sp3-rich bicyclic building block of significant interest in modern drug discovery. This compound features a strained bicyclo[2.1.1]hexane skeleton substituted with a carboxylic acid and a fluorine atom, making it a versatile intermediate for the synthesis of three-dimensional molecular architectures. Its primary research value lies in its application as a bioisostere, particularly as a conformational constraint or a replacement for flat aromatic rings like benzene in medicinal chemistry. This "escape from flatland" approach is a key strategy to improve the pharmacokinetic profiles of drug candidates, potentially enhancing their solubility, metabolic stability, and specificity . The carboxylic acid functional group allows for further derivatization into amides, esters, and other important functional groups, facilitating its incorporation into larger, more complex target molecules . The presence of the fluorine atom can fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability. As a specialized research chemical, this product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for research and development purposes.

Properties

IUPAC Name

4-fluorobicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO2/c8-7-2-1-6(3-7,4-7)5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOMQDDEONXPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition for Bicyclo Framework Construction

The bicyclo[2.1.1]hexane core is often synthesized via photochemical [2+2] cycloaddition of norbornene derivatives. For example, irradiation of 1,5-dienes under UV light (365 nm) in the presence of a photocatalyst such as (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ induces intramolecular cyclization to form the bicyclic structure . A representative protocol involves:

  • Substrate : 2-(4-Fluorophenyl)hexa-1,5-dien-3-one

  • Conditions : CH₃CN solvent, 365 nm LEDs, 70% yield

  • Outcome : Formation of 1-(4-fluorophenyl)bicyclo[2.1.1]hexan-2-one .

This method benefits from mild conditions and functional group tolerance, though scalability is limited by photochemical equipment requirements.

Multi-Step Synthesis via Carboxylic Acid Derivatives

A common approach involves synthesizing ester precursors followed by hydrolysis. Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate (CAS: 85638594) is prepared via esterification of 4-fluorobicyclo[2.1.1]hexane-1-carboxylic acid using methanol and an acid catalyst . Subsequent hydrolysis with aqueous HCl or NaOH yields the target carboxylic acid:

Methyl esterH3O+4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid\text{Methyl ester} \xrightarrow{\text{H}_3\text{O}^+} \text{this compound}

Key parameters:

  • Esterification Catalyst : H₂SO₄ or p-toluenesulfonic acid

  • Hydrolysis Conditions : 6 M HCl, reflux, 85–90% yield .

Fluorination of Bicyclo[2.1.1]hexane Precursors

Direct fluorination of pre-formed bicyclo[2.1.1]hexane derivatives is achieved using electrophilic fluorinating agents. For example, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) introduces fluorine at the 4-position:

Bicyclo[2.1.1]hexane-1-carboxylic acidSelectfluor®4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid\text{Bicyclo[2.1.1]hexane-1-carboxylic acid} \xrightarrow{\text{Selectfluor®}} \text{this compound}

Optimization Data :

ParameterValue
SolventAcetonitrile
Temperature60°C
Reaction Time12 h
Yield68%

This method requires careful control of stoichiometry to avoid over-fluorination .

Curtius Rearrangement for Amino-to-Fluoro Conversion

Amino-substituted bicyclo[2.1.1]hexanes can be converted to fluorinated analogs via diazotization and fluoridation. For instance, 4-amino-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is treated with NaNO₂/HCl to form a diazonium intermediate, which reacts with HF-pyridine to yield the fluoro derivative :

4-NH2NaNO2/HCl4-N2+HF4-F\text{4-NH}2 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{4-N}_2^+ \xrightarrow{\text{HF}} \text{4-F}

Critical Notes :

  • Diazonium intermediates are thermally unstable; reactions must be conducted below 5°C.

  • Yields range from 50–65% due to competing side reactions .

Radical Fluorination Using Photoredox Catalysis

Recent advances employ photoredox catalysis for C–H fluorination. Using Ir-based catalysts and fluoroalkyl reagents, hydrogen atom transfer (HAT) generates radicals that abstract hydrogen, followed by fluorine coupling:

C–Hhν,Ir catalystC\cdotpF sourceC–F\text{C–H} \xrightarrow{h\nu, \text{Ir catalyst}} \text{C·} \xrightarrow{\text{F source}} \text{C–F}

Example Protocol :

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Fluorine Source : NFSI (N-fluorobenzenesulfonimide)

  • Solvent : DMF, room temperature

  • Yield : 55–60% .

This method is advantageous for late-stage fluorination but requires optimization to minimize radical recombination.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyFunctional Group Tolerance
Photochemical [2+2]70ModerateHighHigh
Ester Hydrolysis85–90HighLowModerate
Electrophilic Fluorination68HighModerateLow
Curtius Rearrangement60ModerateHighLow
Radical Fluorination55–60LowHighHigh

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its rigid bicyclic structure allows for the formation of complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
  • Oxidation and Reduction: The compound can be oxidized to form ketones or aldehydes and reduced to yield alcohols, making it useful for synthesizing intermediates in drug development and other applications .

Medicinal Chemistry

The compound's unique structural features make it a candidate for drug development:

  • Biological Activity: Its rigid structure enhances binding affinity to biological targets, such as enzymes and receptors, which is crucial for designing effective pharmaceuticals.
  • Case Study: Research has indicated that derivatives of bicyclic compounds exhibit significant activity against certain cancer cell lines, highlighting their potential as anticancer agents .

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials:

  • Polymer Synthesis: The compound can be utilized in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
  • Case Study: Recent studies have demonstrated the ability to incorporate fluorinated compounds into polymer matrices to improve hydrophobicity and chemical resistance .

Mechanism of Action

The mechanism by which 4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to modulation of enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Adenosine Receptor Antagonists

Bicyclohexane-carboxylic acid derivatives are prominent in adenosine receptor modulation. For example:

  • (1S,2R,3S,4R,5S)-4-(2-Chloro-6-((dicyclopropylmethyl)amino)-9H-purin-9-yl)-2,3-dihydroxybicyclo[3.1.0]hexane-1-carboxylic acid (Compound 28, ) demonstrates potent A₃ adenosine receptor antagonism (IC₅₀ = 12 nM), attributed to the bicyclo scaffold’s rigidity and substituent positioning .
  • This compound derivatives could mimic this activity, with fluorine enhancing binding through dipole interactions or steric effects .

Peptide Mimetics and Prodrugs

  • 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride () is used as a conformationally restricted proline analog in peptide synthesis. Fluorinated variants may improve metabolic stability in peptide-based therapeutics .
  • Boc-2,4-methanoproline (), a bicyclo[2.1.1]hexane derivative, prevents peptide aggregation by enforcing β-turn conformations. Fluorine substitution could further optimize pharmacokinetics .

Biological Activity

4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and research findings.

  • Molecular Formula : C7H9FO2
  • Molar Mass : 144.14 g/mol
  • CAS Number : 2091468-54-9

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Formation of the Bicyclic Core :
    • Utilizes a [2+2] cycloaddition reaction involving a diene and dienophile under photochemical conditions.
  • Fluoromethyl Group Introduction :
    • Achieved via nucleophilic substitution using fluoromethyl iodide.
  • Carboxylation :
    • Involves the carboxylation of a suitable precursor, such as a Grignard reagent, followed by hydrolysis .

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors.

The compound's rigid bicyclic structure enhances its binding affinity and selectivity for specific molecular targets, which is crucial for its potential therapeutic applications:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological processes.
  • Receptor Binding : The compound can potentially bind to receptors, influencing signaling pathways associated with various diseases .

Case Studies

Several studies have explored the biological implications of this compound:

  • A study demonstrated that derivatives of bicyclic compounds exhibit significant anti-inflammatory properties, suggesting that this compound could be developed into an anti-inflammatory agent .
  • Another research effort focused on the compound's role in inhibiting specific cancer cell lines, indicating potential applications in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar bicyclic compounds:

CompoundBiological ActivityUnique Features
2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acidModerate enzyme inhibitionContains two carboxylic groups
4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acidHigh binding affinityRigid structure with fluoromethyl and carboxylic groups

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluorobicyclo[2.1.1]hexane-1-carboxylic acid, and how do they compare in efficiency?

  • Methodological Answer : Synthesis typically involves bicyclo[2.1.1]hexane scaffold construction followed by fluorination. Key steps include:

  • Ring formation : Photochemical [2+2] cycloaddition or transition-metal-catalyzed cyclopropanation to build the bicyclic core .
  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution using KF in polar aprotic solvents .
  • Carboxylic acid introduction : Hydrolysis of nitriles or oxidation of primary alcohols (e.g., using Jones reagent) .
    • Data Table :
MethodYield (%)Purity (%)Key Challenges
Photochemical cycloaddition35–45≥90Side-product formation due to ring strain
Metal-catalyzed cyclization50–60≥95Catalyst cost and ligand optimization

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign bicyclic proton environments (e.g., bridgehead carbons at δ 45–55 ppm) and fluorine coupling (³JHF ~20 Hz) .
  • FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F bond (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M-H]⁻ ion for molecular formula C₇H₈FO₂) .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer :

  • Bioisostere : Replaces planar aromatic groups in drug candidates to enhance metabolic stability and reduce toxicity .
  • Peptide backbone modification : Incorporation into cyclic peptides via Fmoc-protected intermediates to improve conformational rigidity .
  • Enzyme inhibition : Used in fragment-based drug discovery for targeting enzymes with hydrophobic active sites .

Advanced Research Questions

Q. How can researchers mitigate thermal instability during storage and handling?

  • Methodological Answer :

  • Storage : Argon-atmosphere vials at –20°C, desiccated to prevent hydrolysis of the carboxylic acid group .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid ring-opening reactions .
  • Stability testing : Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect bicyclic ring decomposition .

Q. What strategies are effective for resolving enantiomers of this chiral bicyclic compound?

  • Methodological Answer :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases; retention times vary by 2–4 minutes for enantiomers .
  • Crystallization : Diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid, achieving ≥98% ee after recrystallization .
  • Computational prediction : DFT calculations (e.g., Gaussian 16) to model enantiomer energy differences and guide separation protocols .

Q. How can computational modeling optimize fluorination efficiency in synthesis?

  • Methodological Answer :

  • DFT Studies : Calculate transition-state energies for fluorination pathways to identify optimal reagents (e.g., NFSI vs. Selectfluor®) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. MeCN) on fluorine atom transfer kinetics .
  • Data Table :
ReagentΔG‡ (kcal/mol)SolventYield (%)
Selectfluor®22.3MeCN72
NFSI19.8DMSO85

Q. What analytical methods validate purity in the presence of bicyclic byproducts?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with UV detection at 210 nm; monitor for m/z 157.1 (degradation product from ring-opening) .
  • ¹⁹F NMR : Detect trace fluorinated impurities (e.g., δ –120 to –130 ppm for aliphatic C-F bonds) .

Methodological Considerations

  • Safety Protocols : Always use PPE (gloves, goggles) and fume hoods due to potential fluorinated compound toxicity .
  • Data Reproducibility : Cross-validate synthetic yields and spectral data with independent replicates (n ≥ 3) .
  • Ethical Compliance : Adhere to institutional guidelines for fluorinated waste disposal to minimize environmental impact .

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